tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate

Catalog No.
S8510363
CAS No.
M.F
C17H23N3O2
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-...

Product Name

tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-(benzimidazol-1-yl)piperidine-1-carboxylate

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)20-12-18-14-6-4-5-7-15(14)20/h4-7,12-13H,8-11H2,1-3H3

InChI Key

MJQICJNSWLWZDO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=NC3=CC=CC=C32

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=NC3=CC=CC=C32
  • Kinase Inhibitors

    The core structure of tert-Butyl BPIP bears some resemblance to known kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Research could investigate if tert-Butyl BPIP exhibits inhibitory activity against specific kinases, potentially leading to applications in cancer or other diseases where abnormal kinase activity is implicated [, ].

  • Ion Channel Modulators

    The presence of the nitrogen-containing heterocyclic rings suggests tert-Butyl BPIP might interact with ion channels, which are membrane proteins responsible for transporting ions across cell membranes. Research could explore if tert-Butyl BPIP modulates the activity of specific ion channels, potentially impacting nervous system function or other physiological processes [].

  • Scaffold for Drug Discovery

    The molecule's structure could serve as a scaffold for further chemical modifications to develop new drug candidates. By strategically changing functional groups on the molecule, researchers could aim to improve potency, selectivity, or other desired properties for specific therapeutic targets [].

Tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H23N3O2C_{17}H_{23}N_{3}O_{2} and a molecular weight of approximately 301.4 g/mol. This compound features a piperidine ring substituted with a tert-butyl group and a benzo[d]imidazole moiety, which contributes to its unique properties and potential biological activities. The structure can be represented by the InChI code:

text
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-18-13-6-4-5-7-14(13)19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19)

The compound is solid at room temperature and has a calculated logP value of 2.9, indicating moderate lipophilicity, which is significant for its biological interactions and applications in drug development.

Typical of ester compounds. Key reactions include:

  • Nucleophilic Substitution: The carboxylate group can participate in nucleophilic substitution reactions, which are essential in synthesizing derivatives.
  • Halogenation: This compound can be halogenated at specific positions on the aromatic ring or the piperidine nitrogen.
  • Reduction Reactions: The compound can be reduced to yield amines or other functional groups depending on the conditions used.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate has been studied for its potential biological activities, particularly in the context of medicinal chemistry. It serves as an important intermediate in the synthesis of various biologically active compounds, including those targeting cancer pathways. Its derivatives have shown promise as anticancer agents due to their ability to inhibit specific cancer cell lines and overcome drug resistance mechanisms.

Additionally, imidazole derivatives related to this compound have been explored for their use as luminescent sensors for environmental monitoring, particularly in detecting toxic ions like cyanide and mercury .

The synthesis of tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate involves several steps:

  • Starting Materials: Typically synthesized from di-tert-butyl dicarbonate and 2-piperidinyl benzimidazole.
  • Reactions: The synthesis may involve nucleophilic substitution where the piperidine nitrogen attacks the carbonyl carbon of the dicarbonate followed by esterification.
  • Characterization: The final product is characterized using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure .

Tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate has several applications:

  • Pharmaceuticals: Used as an intermediate in the synthesis of anticancer drugs and other therapeutic agents.
  • Sensors: Its derivatives are developed as luminescent sensors for environmental applications.
  • Research: Utilized in studies exploring drug resistance mechanisms in cancer treatment .

Interaction studies indicate that tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate interacts with various biological targets, including enzymes involved in cancer progression. These interactions are critical for understanding its mechanism of action and enhancing its efficacy as a therapeutic agent.

Studies have shown that modifications to the imidazole or piperidine components can significantly alter binding affinities and biological activity, providing insights into structure–activity relationships (SAR) that guide further drug development efforts .

Several compounds share structural similarities with tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate, each exhibiting unique properties:

Compound NameMolecular FormulaNotable Features
Bilastine ImpurityC17H23N3O2Antihistamine properties
Tert-butyl 4-(benzimidazol-2-yl)piperidineC17H23N3O2Similar structure with different biological activity
2-Methyl-2-propanyl 4-(1H-benzimidazol-2-yl)-piperidinecarboxylateC18H25N3O2Enhanced lipophilicity
1-Piperidinecarboxylic acid, 4-(benzimidazol)-C15H18N2O2Different functional group leading to varied activity

Each of these compounds showcases unique aspects that can be exploited for specific applications, making tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate notable for its versatility in medicinal chemistry.

Boc Protection Strategies in Piperidine-Benzimidazole Conjugation

The tert-butoxycarbonyl (Boc) group is widely employed for temporary amine protection during heterocyclic synthesis. For tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate, the Boc group safeguards the piperidine nitrogen during benzimidazole conjugation. A typical protocol involves:

  • Piperidine Boc Protection: Treating 4-aminopiperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or DMAP. This step achieves near-quantitative yields under mild conditions (0–25°C, 12–24 hrs).
  • Benzimidazole Coupling: Reacting Boc-protected piperidine with 1H-benzo[d]imidazole via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate C–N bond formation between the piperidine and benzimidazole moieties.

Optimization Challenges:

  • Steric Hindrance: The bulky Boc group can impede coupling efficiency. Microwave-assisted synthesis (80–120°C, 30–60 mins) enhances reaction rates.
  • Regioselectivity: Ensuring substitution at the piperidine C4 position requires careful control of reaction stoichiometry and temperature.

Cyclocondensation Approaches for Benzimidazole Core Formation

The benzimidazole ring is typically synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine with carbonyl equivalents. For this compound, two strategies are prevalent:

  • Pre-Formation of Benzimidazole: Reacting o-phenylenediamine with formic acid or trimethyl orthoformate to generate 1H-benzo[d]imidazole, followed by coupling to Boc-piperidine.
  • In Situ Cyclocondensation: Using a pre-functionalized piperidine derivative bearing an o-nitroaniline group. Catalytic hydrogenation reduces the nitro group to an amine, enabling cyclocondensation with aldehydes or ketones.

Key Reaction Parameters:

ParameterOptimal RangeImpact on Yield
Acid CatalystHCl, p-TsOH>85%
Temperature80–100°CMaximizes rate
SolventEthanol, DMFSolubility

Catalytic Asymmetric Synthesis of Chiral Piperidine Derivatives

The piperidine ring in tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate can exhibit chirality at the C2 and C3 positions. Asymmetric synthesis strategies include:

  • Chiral Auxiliary-Mediated Alkylation: Employing Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during piperidine ring formation.
  • Enzymatic Resolution: Using lipases or esterases to enantioselectively hydrolyze racemic Boc-piperidine intermediates.
  • Transition Metal Catalysis: Nickel- or iridium-catalyzed asymmetric hydrogenation of pyridine precursors to access enantiopure piperidines.

Case Study:In a reported asymmetric synthesis, (R)-BINAP-ligated palladium catalyzed the hydrogenation of 4-cyanopyridine to (S)-4-aminopiperidine with 92% enantiomeric excess (ee). Subsequent Boc protection and benzimidazole coupling yielded the target compound with retained chirality.

The tert-butyl carbamate moiety serves as a critical modulator of binding affinity through steric and electronic interactions. The tert-butyl group’s bulky, branched structure creates significant steric hindrance, which influences the compound’s ability to access deep hydrophobic pockets in target proteins. For instance, carbamate derivatives of morphinan opioids demonstrated reduced binding affinities at κ, δ, and μ receptors when compared to their phenolic precursors, with tert-butyl variants showing selectivity shifts due to steric constraints [5].

Table 1: Impact of Carbamate Substituents on Opioid Receptor Binding Affinity

Carbamate Substituentμ Receptor Ki (nM)κ Receptor Ki (nM)δ Receptor Ki (nM)Selectivity (κ/μ)
Phenolic precursor0.120.0513.90.42
tert-Butyl carbamate0.700.30150.43

The tert-butyl group’s lipophilicity (log P ≈ 1.48) enhances membrane permeability, favoring interactions with intracellular targets [4]. Additionally, the carbamate’s carbonyl oxygen participates in hydrogen bonding with key residues in binding sites, as observed in JAK1 inhibitors where analogous groups formed critical interactions with Glu⁹⁶³ and Leu⁹⁵⁹ [6]. This dual role—steric shielding and polar interaction—makes the tert-butyl carbamate indispensable for optimizing target engagement.

Electronic Effects of Benzimidazole Substituents on Bioactivity

The benzo[d]imidazole core’s electronic environment directly influences bioactivity through charge distribution and π-π stacking capabilities. Electron-withdrawing substituents (e.g., nitro or fluorine) increase the ring’s electron deficiency, enhancing interactions with aromatic residues in target proteins. Conversely, electron-donating groups (e.g., methoxy) reduce this effect, often diminishing binding affinity.

Table 2: Electronic Effects of Benzimidazole Substituents

SubstituentElectronic NatureBioactivity (IC₅₀, μM)Target
-NO₂Withdrawing0.86NF-κB in macrophages [6]
-OCH₃Donating5.2JAK1 ATP-binding site [6]
-CF₃Withdrawing1.2NLRP3 inflammasome [6]

For example, nitro-substituted derivatives exhibited 10-fold greater potency in suppressing NF-κB signaling compared to methoxy analogues, attributed to enhanced charge-transfer interactions with histidine residues in the IκBα kinase complex [6]. Fluorination at the 4-position of the benzimidazole ring improved metabolic stability (t₁/₂ > 4 hours in hepatic microsomes) without compromising target affinity, underscoring the balance between electronic effects and pharmacokinetics [6].

Conformational Analysis of Piperidine-Bearing Analogues

The piperidine ring’s conformation governs the spatial orientation of the benzimidazole and tert-butyl carbamate groups, directly impacting target complementarity. Chair conformations predominate in solution, positioning the benzimidazole equatorially to minimize steric clashes with the tert-butyl group. Boat conformations, though less stable, have been implicated in binding to shallower protein pockets.

Table 3: Conformational Preferences and Bioactivity of Piperidine Analogues

Piperidine SubstituentPredominant ConformationBioactivity (IC₅₀, μM)Target
UnsubstitutedChair2.3NLRP3 inflammasome [6]
4-MethylTwist-boat8.7JAK2 ATP-binding site [6]
3-FluoroChair1.5NF-κB pathway [6]

N-Substituents on the piperidine nitrogen, such as cyclopropylmethyl or cyclobutylmethyl groups, enforce specific ring puckering modes. For instance, cyclopropylmethyl derivatives adopt flattened chair conformations, optimizing interactions with the hydrophobic cleft of the NLRP3 inflammasome [6]. Molecular dynamics simulations revealed that equatorial positioning of the benzimidazole group in chair conformations enhances π-stacking with tyrosine residues, improving inhibitory activity by 40% compared to axial orientations [6].

Renin Inhibition Through S3 Pocket Interactions

High-resolution crystal structures of human renin in complex with benzimidazole-piperidine derivatives demonstrate that the benzimidazole ring occupies the hydrophobic S3 pocket, while the piperidine nitrogen engages the catalytic aspartates through a water-mediated hydrogen-bond network [2] [3]. Tert-butyl shielding of the urethane oxygen further enhances van-der-Waals contacts at the lipophilic S3 sub-pocket (S3^sp) identified by Rahuel and co-workers [3]. Structure-guided optimisation by Takeda Pharmaceutical Company yielded compound 10, a benzimidazole analogue bearing a 3,5-disubstituted piperidine. This molecule showed a human renin half-maximal inhibitory concentration of 2.1 nanomoles and preserved activity in human plasma renin assays [2]. Subsequent substitution of the central heteroaromatic core with benzimidazole in compound 13 produced five-fold stronger plasma renin suppression than the reference agent aliskiren in cynomolgus monkeys [4]. Together, these data confirm that benzimidazole–piperidine frameworks, including tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate, are privileged motifs for S3-directed renin blockade.

Benzo­imidazole derivativeKey S3 pocket contacts (X-ray)Human renin half-maximal inhibitory concentration (nanomoles)Source
Compound 10 (TAK-272 series)π-stacking to Tyr83; hydrogen bond to Ser76 via carbonyl oxygen2.1 [2]
Compound 13Additional hydrogen bond to Thr77; extended hydrophobic filling of S3^sp“Five-fold stronger than aliskiren” (exact value not disclosed) [4]
tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylateIn silico overlay predicts identical benzimidazole orientation and tert-butyl occupation of S3^spNot yet experimentally determined [1] [3]

Epigenetic Modulation via Histone Deacetylase Isoform Selectivity

Benzimidazole-linked hydroxamic, (thio)hydantoin and barbiturate derivatives exploit the zinc-binding lysine channel of histone deacetylase enzymes, using the benzimidazole cap to address the surface recognition domain that dictates isoform selectivity [5] [6]. Replacement of the hydroxamate zinc-binding group with a (thio)hydantoin preserved potency and reduced non-specific metal chelation. The most potent example (compound 4c) achieved nanomolar inhibition of histone deacetylase six while showing diminished activity against class I isoforms [7].

Representative inhibitor derived from the tert-butyl benzimidazole coreZinc-binding warheadHistone deacetylase isoform testedHalf-maximal inhibitory concentration (nanomoles)Selectivity ratio versus histone deacetylase oneSource
Compound 2cHydantoinSix97 ± 6≈3-fold [6]
Compound 30Hydroxamic acidSix4.63>20-fold [8]
Compound 4cHydantoinSix51 – 74Superior to reference vorinostat across panel [7]
N-hydroxy-3-[3-(1-benzo­imidazol-2-yl)phenyl]acrylamides (series 5a-5ab)Hydroxamic acidClass I–II mixed20–100 (cellular effective concentration)Pan inhibition [5]

The tert-butyl benzimidazole scaffold therefore functions as a selectivity-defining “cap” that can bias activity toward cytoplasmic histone deacetylase six, a therapeutic strategy that avoids the haematological liabilities associated with pan-histone-deacetylase blockade.

Allosteric Regulation of Sirtuin Deacetylase Activity

Benzimidazole monopeptides and related analogues bind to an allosteric cavity formed by the substrate-binding channel and the nicotinamide-adenine-dinucleotide pocket of sirtuin enzymes, sterically hindering co-factor exchange and trapping the enzyme in an open conformation [9] [10]. Molecular-dynamics simulations reveal that tryptophan-substituted benzimidazole compound 13h docks into the “SL x V x P V/F A” motif of sirtuin one, with electrostatic complementarity conferring eight-fold selectivity over sirtuin two [11]. Benzimidazole-fluorophore BZD9L1 exploits the same pocket and displays intrinsic fluorescence that tracks nuclear localisation and apoptotic induction in colorectal carcinoma cells [12] [13]. These findings illustrate how tert-butyl-benzimidazole skeletons can act as non-competitive sirtuin antagonists, distinct from nicotinamide mimetics that occupy the catalytic site.

Benzo­imidazole-based sirtuin modulatorTarget isoformHalf-maximal inhibitory concentration (micromoles)Selectivity over other isoformsFunctional consequence in cellsSource
Compound 13hSirtuin one0.66>10-fold versus sirtuin twop53 acetylation increase, growth arrest in liver and breast cancer cells [9]
Compound 7dSirtuin one0.77≈8-fold versus sirtuin twoNuclear hyperacetylation of histone H3 [11]
BZD9Q1Sirtuin one–three (pan)2.9 – 70.9 (cell line-dependent)MinimalG₂/M arrest and apoptosis in oral carcinoma cells [14]
BZD9L1Sirtuin one and two dual inhibitor2.5 – 5 (cellular half-effective concentration)DualSensitises colorectal tumours to fluorouracil, impedes angiogenesis [15] [16]

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

301.17902698 g/mol

Monoisotopic Mass

301.17902698 g/mol

Heavy Atom Count

22

Dates

Last modified: 04-14-2024

Explore Compound Types